molecular formula C18H17NO6 B14607480 N-[(Benzyloxy)carbonyl]-2-phenyl-L-aspartic acid CAS No. 60760-08-9

N-[(Benzyloxy)carbonyl]-2-phenyl-L-aspartic acid

Cat. No.: B14607480
CAS No.: 60760-08-9
M. Wt: 343.3 g/mol
InChI Key: QPGSDLAEKYUCEF-GOSISDBHSA-N
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Description

N-[(Benzyloxy)carbonyl]-2-phenyl-L-aspartic acid is a compound of interest in organic chemistry and biochemistry. It is characterized by the presence of a benzyloxycarbonyl group attached to the nitrogen atom of 2-phenyl-L-aspartic acid. This compound is often used in peptide synthesis and as a protecting group for amino acids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Benzyloxy)carbonyl]-2-phenyl-L-aspartic acid typically involves the protection of the amino group of 2-phenyl-L-aspartic acid using benzyl chloroformate. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction . The reaction conditions usually involve stirring the reactants at room temperature or slightly elevated temperatures to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-[(Benzyloxy)carbonyl]-2-phenyl-L-aspartic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Amines.

    Substitution: Free amines.

Scientific Research Applications

N-[(Benzyloxy)carbonyl]-2-phenyl-L-aspartic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(Benzyloxy)carbonyl]-2-phenyl-L-aspartic acid involves its role as a protecting group. The benzyloxycarbonyl group protects the amino group from reacting with other reagents, allowing selective reactions to occur at other functional groups. The protecting group can be removed under specific conditions, revealing the free amine for further reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(Benzyloxy)carbonyl]-2-phenyl-L-aspartic acid is unique due to its specific structure, which combines the benzyloxycarbonyl protecting group with 2-phenyl-L-aspartic acid. This combination allows for selective protection and deprotection of the amino group, making it a valuable tool in peptide synthesis and other organic reactions.

Properties

CAS No.

60760-08-9

Molecular Formula

C18H17NO6

Molecular Weight

343.3 g/mol

IUPAC Name

(2R)-2-phenyl-2-(phenylmethoxycarbonylamino)butanedioic acid

InChI

InChI=1S/C18H17NO6/c20-15(21)11-18(16(22)23,14-9-5-2-6-10-14)19-17(24)25-12-13-7-3-1-4-8-13/h1-10H,11-12H2,(H,19,24)(H,20,21)(H,22,23)/t18-/m1/s1

InChI Key

QPGSDLAEKYUCEF-GOSISDBHSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@](CC(=O)O)(C2=CC=CC=C2)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CC(=O)O)(C2=CC=CC=C2)C(=O)O

Origin of Product

United States

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